molecular formula C13H16F3N B1430930 2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine CAS No. 1384431-01-9

2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine

Cat. No. B1430930
CAS RN: 1384431-01-9
M. Wt: 243.27 g/mol
InChI Key: DGJPPOVWQBQCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine, also known as 2,3-dimethyl-2-(trifluoromethyl)phenylpyrrolidine, is an organic compound with the molecular formula C11H13F3N. It is a colorless liquid that is soluble in most organic solvents. 2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine is widely used in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine has been used in a variety of scientific research applications, including organic synthesis, drug design, and materials science. It has been used as a building block for the synthesis of pharmaceuticals and other organic compounds, and as a starting material for the synthesis of more complex molecules. It has also been used to study the mechanism of action of drugs and to study the biochemical and physiological effects of drugs.

Mechanism of Action

2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine has been used to study the mechanism of action of drugs. It has been shown to interact with various receptors in the body, including serotonin, dopamine, and norepinephrine receptors. It has also been shown to bind to and activate G-protein coupled receptors, which are involved in the regulation of a variety of physiological processes.
Biochemical and Physiological Effects
2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain. It has also been shown to increase levels of dopamine and norepinephrine in the brain, which can lead to increased alertness, improved mood, and improved cognitive performance.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine in laboratory experiments include its low cost and availability, and its low toxicity. However, it is important to note that the compound can be volatile, and should be stored in a dry, cool place.

Future Directions

Future research on 2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine could focus on its potential applications in drug design and materials science. In addition, further research could be conducted to explore its potential as an antidepressant and to investigate its effects on other physiological processes. Other potential future directions include the synthesis of more complex molecules using the compound as a building block, and the development of more efficient synthesis methods.

properties

IUPAC Name

2-(2,3-dimethylphenyl)-2-(trifluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N/c1-9-5-3-6-11(10(9)2)12(13(14,15)16)7-4-8-17-12/h3,5-6,17H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJPPOVWQBQCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2(CCCN2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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